

# Technical Guide: 3-(Methylthio)pyrazine-2-carboxylic Acid

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## Compound of Interest

Compound Name: 3-(Methylthio)pyrazine-2-carboxylic acid

CAS No.: 1341569-95-6

Cat. No.: B2362680

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## Core Scaffold for Antiviral Pyrazine Synthesis Executive Summary

**3-(Methylthio)pyrazine-2-carboxylic acid** (and its stable methyl ester precursor) is a critical heterocyclic building block in medicinal chemistry. It serves as a strategic "masked" intermediate for the synthesis of 3-hydroxy and 3-fluoro pyrazine-2-carboxamide derivatives, most notably the broad-spectrum antiviral Favipiravir (T-705).

The methylthio (-SMe) group at the C3 position is chemically versatile: it prevents premature oxidation during ring assembly and acts as a displaceable leaving group (via oxidation to sulfone) for late-stage nucleophilic fluorination or hydrolysis. This guide outlines the physicochemical profile, validated synthetic workflows, and safety protocols for this compound.

## Chemical Identity & Physicochemical Profile[1][2][3] [4][5]

Due to the carboxylic acid's tendency to decarboxylate or form internal salts, the Methyl Ester is the standard commercial form used for storage and initial reaction steps. The Acid is typically generated in situ.

## Datasheet: Primary Commercial Form (Methyl Ester)

Parameter	Technical Specification
Chemical Name	Methyl 3-(methylthio)pyrazine-2-carboxylate
CAS Number	27825-20-3
Active Acid Form	3-(Methylthio)pyrazine-2-carboxylic acid (Generated in situ)
Molecular Formula	C <sub>7</sub> H <sub>8</sub> N <sub>2</sub> O <sub>2</sub> S (Ester) / C <sub>6</sub> H <sub>6</sub> N <sub>2</sub> O <sub>2</sub> S (Acid)
Molecular Weight	184.22 g/mol (Ester)
SMILES	<chem>COC(=O)C1=NC=CN=C1SC</chem>
Appearance	Off-white to pale yellow crystalline solid
Melting Point	64 – 66 °C (Ester)
Solubility	Soluble in DCM, EtOAc, MeOH; sparingly soluble in water.

## Structural Significance

The pyrazine ring is electron-deficient ( $\pi$ -deficient). The introduction of the electron-donating -SMe group at C3 balances the ring electronics, allowing for controlled electrophilic substitution at C6 (e.g., nitration or bromination) before the sulfur is removed.

## Synthetic Pathways & Process Chemistry

The synthesis of the 3-methylthio scaffold relies on Nucleophilic Aromatic Substitution ( $S_NAr$ ). The electron-withdrawing ester group at C2 activates the C3 position, making the halogen leaving group highly susceptible to thiomethoxide displacement.

## Validated Synthesis Protocol

Reaction: Methyl 3-chloropyrazine-2-carboxylate + Sodium Thiomethoxide

Methyl 3-(methylthio)pyrazine-2-carboxylate

Reagents:

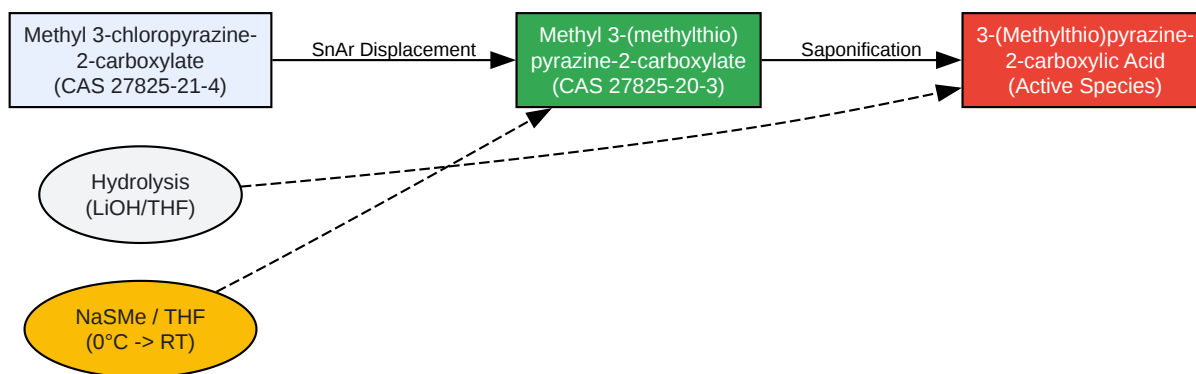
- Substrate: Methyl 3-chloropyrazine-2-carboxylate (CAS 27825-21-4)[1][2]
- Nucleophile: Sodium thiomethoxide (NaSMe) (1.1 eq)
- Solvent: Tetrahydrofuran (THF) or Methanol (MeOH)
- Temperature: 0°C to Room Temperature (RT)

Step-by-Step Methodology:

- Preparation: Dissolve Methyl 3-chloropyrazine-2-carboxylate in anhydrous THF under nitrogen atmosphere.
- Addition: Cool the solution to 0°C. Add NaSMe portion-wise. Critical: Exothermic reaction; maintain temp <5°C to prevent ester hydrolysis.
- Reaction: Stir at 0°C for 30 mins, then warm to RT for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1) or HPLC.[3]
- Quench: Quench with saturated NH<sub>4</sub>Cl solution.
- Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na<sub>2</sub>SO<sub>4</sub>, and concentrate.
- Purification: Recrystallization from Hexane/EtOAc yields the pure methylthio ester.

## Visualization: Synthesis Workflow

The following diagram illustrates the conversion of the chloro-precursor to the methylthio-intermediate and its subsequent divergence into drug pathways.



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Figure 1: Synthetic route from chloro-pyrazine precursor to the target methylthio scaffold.

## Applications in Medicinal Chemistry (Favipiravir Route)[1]

The 3-(methylthio) group is rarely the final pharmacophore. Instead, it acts as a surrogate for the 3-hydroxyl or 3-fluoro groups found in viral RNA polymerase inhibitors.

### Mechanism of Activation

To replace the sulfur with a nucleophile (like Fluoride or Hydroxide), the sulfur must first be oxidized to a sulfone (-SO<sub>2</sub>Me) or sulfoxide (-SOMe), transforming it into a "super-leaving group."

- Pathway A (Hydrolysis): Oxidation

Displacement by OH<sup>-</sup>

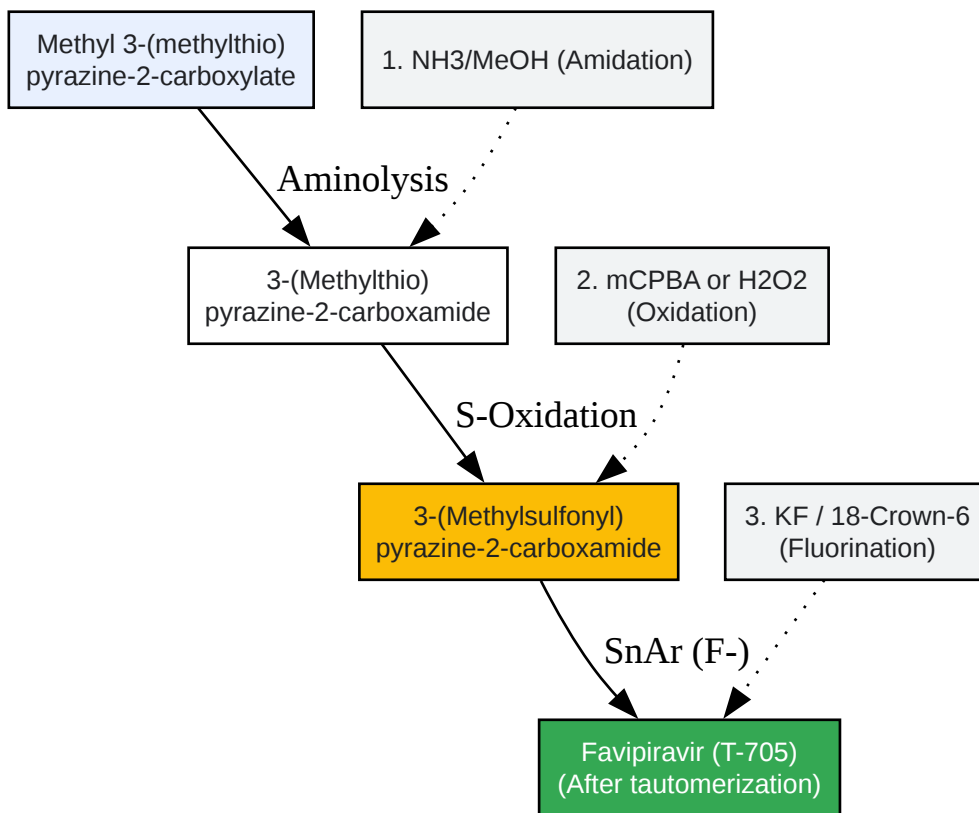
3-Hydroxypyrazine-2-carboxamide (T-1105).

- Pathway B (Fluorination): Oxidation

Displacement by F<sup>-</sup> (using KF/18-crown-6)

6-Fluoro-3-hydroxypyrazine-2-carboxamide (Favipiravir).

## Visualization: Favipiravir Synthesis Logic



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Figure 2: The role of the methylthio group as a leaving group precursor in antiviral drug synthesis.

## Handling & Safety (MSDS Highlights)

While specific toxicological data for the acid is limited, the methyl ester and its precursors share common pyrazine hazards.

Hazard Class	Description	Precaution
Skin Irritant	Category 2 (H315)	Wear nitrile gloves (0.11mm min thickness).
Eye Irritant	Category 2A (H319)	Use safety goggles. In case of contact, rinse for 15 min.
Respiratory	STOT SE 3 (H335)	Handle in a fume hood to avoid dust/vapor inhalation.
Odor	Sulfide-like	The methylthio group can release methanethiol (rotten cabbage odor) if degraded. Use bleach to neutralize glassware.

## References

- Furuta, Y., et al. (2009). "T-705 (favipiravir) and related compounds: Novel broad-spectrum inhibitors of RNA viral replication." *Antiviral Research*.
- Jin, Z., et al. (2013). "Synthesis of Favipiravir (T-705) via 3,6-dichloropyrazine-2-carbonitrile." *Tetrahedron Letters*. (Describes the chloropyrazine precursor utility).
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- ChemicalBook. (2024). "Methyl 3-(methylthio)pyrazine-2-carboxylate CAS 27825-20-3 Datasheet."

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## Sources

- 1. Suzhou Sibian Chemical Technology Co.,Ltd. [[sibian-chem.com](http://sibian-chem.com)]
- 2. 27825-21-4|Methyl 3-chloropyrazine-2-carboxylate|BLD Pharm [[bldpharm.com](http://bldpharm.com)]
- 3. 3-Hydroxypyrazine-2-carboxamide | 55321-99-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [[tcichemicals.com](http://tcichemicals.com)]
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